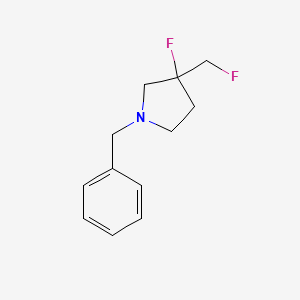

1-Benzyl-3-fluoro-3-(fluoromethyl)pyrrolidine

Description

Properties

IUPAC Name |

1-benzyl-3-fluoro-3-(fluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQFOHNNIZIIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CF)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-3-fluoro-3-(fluoromethyl)pyrrolidine is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyrrolidine ring substituted with a benzyl group and fluorinated moieties, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The following mechanisms have been observed:

- Antitumor Activity : Compounds similar to this compound have been shown to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. For instance, related pyrrolidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

- Antimicrobial Properties : Some studies indicate that pyrrolidine derivatives possess antimicrobial activity against both bacterial and fungal strains. The presence of fluorine atoms may enhance the lipophilicity and membrane permeability of these compounds, improving their efficacy against pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against specific bacterial strains | |

| Antioxidant | Reduces oxidative stress in cellular models |

Case Study 1: Antitumor Efficacy

A study investigated the cytotoxic effects of various pyrrolidine derivatives, including this compound, on ovarian and breast cancer cell lines. Results indicated that these compounds exhibited significant cytotoxicity, with IC50 values in the micromolar range. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .

Case Study 2: Antimicrobial Activity

In another study, this compound was evaluated for its antimicrobial properties against several strains of bacteria. The compound demonstrated potent activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that:

- Bioavailability : The compound shows promising bioavailability in preclinical models.

- Metabolic Stability : It exhibits moderate metabolic stability, indicating potential for further development as a therapeutic agent.

However, toxicity assessments are crucial to ensure safety profiles before clinical applications can be considered.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-3-fluoro-3-(fluoromethyl)pyrrolidine is being investigated for its potential as a lead compound in drug development. Its structure allows for interactions with biological targets, particularly enzymes involved in metabolic pathways.

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor. Studies indicate that the fluoromethyl groups can form covalent bonds with nucleophilic sites on enzymes, potentially altering their activity. This feature makes it a candidate for developing therapeutic agents targeting specific diseases, such as cancer and metabolic disorders .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic chemistry.

- Synthesis of Fluorinated Compounds : The introduction of fluorine into bioactive molecules often enhances their pharmacological properties. This compound can be utilized to create fluorinated derivatives that exhibit improved efficacy and selectivity against biological targets .

Material Science

Due to its unique chemical properties, this compound is being explored for applications in material science, particularly in the development of functional materials with specific electronic or optical properties.

Comparative Analysis of Related Compounds

| Compound Name | Key Differences | Unique Features |

|---|---|---|

| 1-Benzylpyrrolidine | Lacks fluorine substituents | Different reactivity and biological activity |

| 3-Fluoropyrrolidine | Lacks benzyl group | Affects binding properties and stability |

| 1-Methyl-3-(chloromethyl)pyrrolidine | Methyl instead of benzyl group | Changes hydrophobic interactions |

Case Study 1: Inhibition Studies

In vitro assays conducted on this compound demonstrated its ability to inhibit specific enzymes involved in metabolic processes. The binding affinity was assessed using biochemical assays, confirming its potential as a lead compound for drug development targeting enzyme systems .

Case Study 2: Synthesis Optimization

A recent study focused on optimizing the synthesis of this compound through hydrofluoromethylation reactions. The results indicated that adjusting reaction conditions could significantly influence yield and purity, highlighting the compound's versatility in organic synthesis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

- Fluorination Pattern: Unlike analogs with trifluoromethyl (e.g., ) or difluoro (e.g., ) groups, the dual 3-F/3-CH2F substitution in the target compound balances lipophilicity and steric effects.

- Reactivity: Sulfonyl fluoride derivatives (e.g., ) exhibit covalent binding to enzymes, whereas the target compound’s fluorine substituents are non-covalent, favoring reversible interactions. This may reduce off-target effects in therapeutic applications.

- Solubility and Stability : The trifluoroacetamido group in enhances solubility but introduces metabolic liability (amide hydrolysis). In contrast, the target compound’s fluorinated alkyl chain resists enzymatic degradation while maintaining moderate solubility .

Preparation Methods

General Synthetic Strategy

The synthetic approach to 1-Benzyl-3-fluoro-3-(fluoromethyl)pyrrolidine generally involves:

- Preparation of a suitable pyrrolidine precursor, typically N-benzyl-3-pyrrolidinone or related intermediates.

- Introduction of fluorine atoms at the 3-position via electrophilic or nucleophilic fluorination.

- Functional group transformations to install the fluoromethyl substituent.

Preparation of N-Benzyl-3-pyrrolidinone as Key Intermediate

A critical precursor is N-benzyl-3-pyrrolidinone , which can be synthesized with high yield and purity, serving as the scaffold for further fluorination.

Method Summary from Patent CN102060743A:

- React ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate with concentrated hydrochloric acid and water at low temperature (-5 to 0 °C).

- Stirring and phase separation followed by hydrolysis under reflux for 8-10 hours.

- pH adjustment to alkaline (12.0-13.0) and extraction with ethyl acetate.

- Drying and solvent removal yield crude N-benzyl-3-pyrrolidinone.

- Final purification by reduced pressure distillation at 145-150 °C/6 mmHg.

- Yield: approximately 67.1%.

| Step | Conditions | Description | Yield (%) |

|---|---|---|---|

| a) | -5 to 0 °C, HCl and water addition | Hydrolysis and phase separation | - |

| b) | Reflux for 8-10 hours | Hydrolysis monitored by LC-MS | - |

| c) | pH adjusted to 12-13, extraction | Isolation of crude product | - |

| d) | Distillation at 145-150 °C/6 mmHg | Purification of N-benzyl-3-pyrrolidinone | 67.1 |

This method provides a robust route to the pyrrolidinone intermediate, which is essential for subsequent fluorination.

Fluorination and Fluoromethylation Steps

While direct literature on the exact fluorination to yield this compound is limited, general principles from fluorination chemistry and related pyrrolidine derivatives suggest the following approaches:

- Electrophilic fluorination at the 3-position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) on the pyrrolidinone intermediate.

- Nucleophilic substitution or fluoromethylation using fluoromethyl halides or fluorinated reagents to install the fluoromethyl group at the 3-position.

- Use of protecting groups on nitrogen (benzyl) to direct regioselectivity and prevent side reactions.

These steps require careful temperature control and monitoring, often employing LC-MS or NMR to confirm substitution patterns.

Alternative Synthetic Routes and Considerations

- The synthesis of related compounds such as 1-Benzyl-3-(trifluoroacetamido)pyrrolidine involves preparation of stock solutions and formulation methods, indicating that fluorinated pyrrolidine derivatives are often handled with precise solvent and concentration control.

- The use of potassium ethoxide in toluene at controlled temperatures (20-30 °C) facilitates the formation of pyrrolidinone intermediates, which can then be functionalized further.

Comparative Table of Key Preparation Steps

Research Findings and Analytical Monitoring

- Hydrolysis and fluorination reactions are monitored by LC-MS to ensure completion and correct substitution patterns.

- pH control during extraction and hydrolysis steps is critical for yield optimization and product purity.

- Temperature control during fluorination prevents decomposition or over-fluorination.

Q & A

Q. What experimental controls are critical when fluorinated byproducts complicate reaction analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.